4-Amino-4'-chlorostilbene
Description
Structure
3D Structure
Properties
CAS No. |
7570-36-7 |
|---|---|
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
4-[(E)-2-(4-chlorophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H12ClN/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,16H2/b2-1+ |
InChI Key |
XPIHDAPOGFAZLY-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Contextualization Within Stilbene Chemistry Research
Stilbene (B7821643) chemistry is a rich and diverse field, historically centered on the photoisomerization of the central carbon-carbon double bond, a phenomenon that has been a cornerstone in understanding photochemical reactions. nih.govresearchgate.net The parent molecule, stilbene, exists as two geometric isomers, cis (Z) and trans (E), which can be interconverted upon irradiation with light. This fundamental process has been extensively studied to elucidate the dynamics of excited states and the principles of photochemistry. nih.gov
The introduction of substituents onto the phenyl rings dramatically alters the electronic and steric properties of the stilbene core, leading to a vast library of derivatives with tailored functionalities. nih.govresearchgate.net These modifications can influence everything from the efficiency of photoisomerization to the emergence of entirely new properties, such as enhanced fluorescence and nonlinear optical activity. nih.govnih.gov The synthesis of these functionalized stilbenes often employs robust cross-coupling methodologies like the Wittig, Heck, and Suzuki reactions, which provide versatile routes to a wide array of derivatives. nih.gov
4-Amino-4'-chlorostilbene fits into this landscape as a prime example of a "push-pull" or donor-acceptor substituted stilbene. The amino group (-NH₂) at the 4-position acts as an electron-donating group (the "push"), while the chlorine atom (-Cl) at the 4'-position serves as a modest electron-withdrawing group (the "pull"). This electronic asymmetry across the π-conjugated system is the primary determinant of its unique photophysical and electronic characteristics.
Synthetic Methodologies and Reaction Pathways of 4 Amino 4 Chlorostilbene
Established Synthetic Routes to 4-Amino-4'-chlorostilbene and Related Architectures
The construction of the core stilbene (B7821643) architecture is most commonly achieved through olefination reactions, with subsequent functional group manipulations to install the requisite amino group.
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are cornerstone methods for stilbene synthesis due to their reliability and versatility. wiley-vch.defu-berlin.de The classic Wittig reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. ddugu.ac.inmasterorganicchemistry.com For this compound, this would typically involve the reaction between a 4-chlorobenzyl phosphonium ylide and a 4-aminobenzaldehyde (B1209532) derivative, or the reverse combination.
A common strategy involves using a protected form of the amino group, such as an acetamide, to prevent side reactions with the strong bases used to generate the ylide. The synthesis can be envisioned via two primary disconnection approaches:
Route A: Reaction of 4-chlorobenzyltriphenylphosphonium (B8491101) ylide with 4-(acetylamino)benzaldehyde, followed by hydrolysis of the acetyl group to reveal the primary amine.
Route B: Reaction of (4-aminobenzyl)triphenylphosphonium ylide with 4-chlorobenzaldehyde. This route is often less favored due to the potential reactivity of the free amino group.
The Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate-stabilized carbanion, is a popular alternative. wiley-vch.demdpi.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides and the water-soluble phosphate (B84403) by-products are more easily removed than triphenylphosphine (B44618) oxide, simplifying purification. wiley-vch.de The HWE reaction typically shows high stereoselectivity for the (E)-isomer (trans). mdpi.comjuliethahn.com
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Stilbene Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Phosphorus Reagent | Phosphonium Salt (e.g., [Ph₃PCH₂R]⁺X⁻) | Phosphonate Ester (e.g., (EtO)₂P(O)CH₂R) |
| Ylide/Carbanion | Phosphonium Ylide | Phosphonate-stabilized Carbanion |
| Reactivity | Reacts with aldehydes and ketones. masterorganicchemistry.com | Generally more reactive/nucleophilic than ylides. wiley-vch.de |
| Stereoselectivity | Variable; unstabilized ylides often give (Z)-alkenes, stabilized ylides give (E)-alkenes. ddugu.ac.in | Generally high selectivity for (E)-alkenes. mdpi.com |
| By-product | Triphenylphosphine oxide (often difficult to separate). uta.edu | Dialkylphosphate salt (water-soluble, easily removed). wiley-vch.de |
| Base Used | Strong bases (e.g., n-BuLi, NaH, KOtBu). commonorganicchemistry.com | Can be used with milder bases (e.g., NaH, NaOMe). |
This interactive table summarizes the key differences between the Wittig and HWE reactions in the context of stilbene synthesis.
A highly effective and widely used strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. nih.gov This approach is particularly useful for synthesizing aminostilbenes. The synthesis first targets a nitro-substituted stilbene, such as 4-chloro-4'-nitrostilbene, which is then subjected to reduction.
The Zinin reduction , discovered by Nikolay Zinin in 1842, specifically refers to the reduction of nitroarenes using sulfide (B99878) salts (e.g., sodium sulfide, ammonium (B1175870) sulfide). wikipedia.orgsciencemadness.org This method is valued for its chemoselectivity, as it can reduce a nitro group without affecting other potentially reducible functionalities like aryl halides or alkene double bonds. wikipedia.org The reaction mechanism is complex but is thought to involve nitroso and hydroxylamine (B1172632) intermediates. wikipedia.org
Beyond the classical Zinin conditions, a variety of other reagents can achieve the reduction of the nitro group to an amine. These include:
Catalytic hydrogenation using catalysts like Palladium, Platinum, or Nickel. prepchem.com
Metal/acid combinations such as Sn/HCl, Fe/HCl, or Zn/HCl.
Other reducing agents like sodium dithionite (B78146) or diboronic acid. tcichemicals.comresearchgate.net
For example, trans-4-aminostilbene can be prepared in high yield by the hydrogenation of trans-4-nitrostilbene using a cobalt sulfide catalyst or through a metal-free reduction using diboronic acid. prepchem.comtcichemicals.com Similarly, 4-nitro-4'-amino-stilbene-2,2'-disulphonic acid can be synthesized by the partial reduction of the corresponding dinitro compound using sodium bisulphide. prepchem.com
Introducing a chlorine atom onto the stilbene framework can be achieved in two main ways: direct chlorination of a pre-formed stilbene or, more commonly, by using a chlorine-substituted precursor in a coupling reaction.
Direct electrophilic chlorination of stilbene itself is generally not a preferred method for synthesizing a specific isomer like this compound. This is because the reaction can lead to a mixture of products, including di- and poly-chlorinated species, and isomers with chlorine at different positions on the phenyl rings.
A more controlled and widely practiced approach is to incorporate the chlorine atom into one of the starting materials prior to the stilbene-forming coupling reaction. This ensures the chlorine is in the desired position. Common chlorinated precursors include:
4-chlorobenzaldehyde: Used in Wittig, HWE, or McMurry coupling reactions.
4-chlorobenzyl halides: Used to form phosphonium salts for the Wittig reaction. tandfonline.com
4-chloroaryl halides (e.g., 1-chloro-4-iodobenzene): Used in palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki reaction. researchgate.netikm.org.my
For instance, 4-amino-4'-nitrostilbene (B5910304) has been synthesized via a Heck cross-coupling reaction between 4-vinylaniline (B72439) and 1-iodo-4-nitrobenzene, showcasing how functionalized precursors can be effectively coupled. ikm.org.my A similar strategy using a chlorinated precursor is a viable route to this compound.
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms is crucial for controlling the synthesis, particularly for achieving high yields and the desired stereochemistry (i.e., the (E) or (Z) isomer).
While the Wittig reaction is a powerful tool, it is stoichiometric, producing a mole of phosphine (B1218219) oxide for every mole of stilbene. uta.edu Significant research has focused on catalytic methods for stilbene synthesis. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, Stille, and Negishi reactions, are prominent catalytic alternatives. researchgate.netuliege.be The Heck reaction, for example, couples an aryl halide with an alkene and typically yields the trans-stilbene (B89595) derivative with high selectivity. researchgate.net
In the context of the Wittig reaction, stereochemical control is a key mechanistic consideration. The stereochemical outcome—the ratio of (E) to (Z) isomers—is determined by the stability of the phosphorus ylide and the reaction conditions. rsc.org
Non-stabilized ylides (with alkyl or H substituents) typically react irreversibly to form a cis-substituted oxaphosphetane intermediate, which decomposes to the (Z)-alkene. juliethahn.com
Stabilized ylides (with electron-withdrawing groups like -CO₂R or -CN) react reversibly. The initial intermediates can equilibrate to the more thermodynamically stable trans-substituted oxaphosphetane, which then decomposes to the (E)-alkene. ddugu.ac.in
For a semi-stabilized ylide, such as a benzyltriphenylphosphonium (B107652) ylide used for stilbene synthesis, the (E/Z) ratio can be influenced by factors like the base, solvent, and any additives. uta.edursc.org
The choice of solvent can have a profound impact on the Wittig reaction's yield and stereoselectivity. researchgate.net The solvent's polarity influences the solubility of the reactants and intermediates, as well as the aggregation and nature of the ion pairs involved in the reaction. beilstein-journals.org
In some Wittig reactions using semi-stabilized ylides, a shift in stereoselectivity is observed with changing solvent polarity. researchgate.net Studies have shown that for certain systems, polar aprotic solvents can favor the formation of the (Z)-isomer, whereas nonpolar solvents tend to favor the (E)-isomer. researchgate.netbeilstein-journals.org This is often attributed to the solvent's ability to solvate the cationic part of the ion pairs, which can alter the reaction pathway and the relative energies of the transition states leading to the (E) and (Z) products. beilstein-journals.org For example, under liquid-assisted grinding (LAG) conditions, more polar solvents were found to favor Z-selectivity. beilstein-journals.org
Table 2: Influence of Reaction Conditions on Stilbene Synthesis Stereoselectivity
| Condition | Effect on E/Z Ratio | Mechanistic Rationale |
|---|---|---|
| Ylide Type | Stabilized ylides favor (E)-isomers; Unstabilized ylides favor (Z)-isomers. ddugu.ac.in | Reversibility of oxaphosphetane formation allows equilibration to the more stable trans-intermediate for stabilized ylides. rsc.org |
| Solvent Polarity | Can be significant; polar solvents may increase the proportion of (Z)-isomer in some systems. researchgate.netbeilstein-journals.org | Affects ion-pairing and the stability of charged intermediates and transition states. |
| Base/Additives | The presence of lithium salts (e.g., LiBr) can increase (Z)-selectivity in "salt-free" ylide reactions. | Cation coordination to the betaine (B1666868) intermediate can influence the rate of ring closure and subsequent elimination. |
| Temperature | Lower temperatures can sometimes enhance stereoselectivity. | Favors the kinetically controlled product pathway. |
This interactive table outlines how different reaction parameters can be adjusted to control the stereochemical outcome of stilbene synthesis.
Overview of Research Trajectories for Donor Acceptor Substituted Stilbenes
Research into donor-acceptor substituted stilbenes is progressing along several key trajectories, driven by the quest for enhanced performance in specific applications.
One major focus is the optimization of their photophysical properties. This involves the systematic variation of donor and acceptor strengths to control the intramolecular charge transfer (ICT) character of the excited state. rroij.compsu.edu Stronger donors and acceptors generally lead to a greater degree of charge transfer, resulting in red-shifted emission and increased sensitivity to solvent polarity (solvatochromism). rroij.com For example, replacing the chloro group in 4-Amino-4'-chlorostilbene with a stronger acceptor like a cyano (-CN) group, as in 4-amino-4'-cyanostilbene, leads to more pronounced solvatochromic shifts and has been extensively studied as a probe for local environment polarity.
Another significant research direction is the incorporation of stilbene (B7821643) derivatives into larger, more complex architectures. This includes their use as building blocks for polymers, dendrimers, and supramolecular assemblies. chemrxiv.org By embedding the stilbene chromophore within a macromolecular structure, researchers can create materials with novel collective properties, such as enhanced NLO responses or improved processability for device fabrication.
In the context of mechanistic biology, the trend is towards developing stilbene-based probes with higher specificity and sensitivity. diva-portal.orgnih.gov This involves designing molecules that can selectively target particular proteins or cellular organelles and report on their status through a change in fluorescence. diva-portal.org The development of two-photon absorbing stilbenes is particularly promising for deep-tissue imaging with reduced background fluorescence and photodamage. biomedgrid.com
The following table provides a comparative overview of the photophysical properties of this compound and related donor-acceptor stilbenes, illustrating the influence of substituent changes.
| Compound Name | Donor Group | Acceptor Group | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |
| This compound | -NH₂ | -Cl | Data not readily available | Data not readily available | Data not readily available |
| 4-Amino-4'-cyanostilbene | -NH₂ | -CN | ~360-400 (solvent dependent) | ~450-600 (solvent dependent) | ~0.1-0.3 (solvent dependent) |
| 4-Amino-4'-nitrostilbene (B5910304) | -NH₂ | -NO₂ | ~400-430 (solvent dependent) | Generally non-emissive | Very low |
| trans-4-Chlorostilbene | -H | -Cl | ~310 | ~350-380 | ~0.3-0.5 |
Note: The data for 4-Amino-4'-cyanostilbene and 4-Amino-4'-nitrostilbene are approximate and highly dependent on the solvent environment due to their strong solvatochromism. Data for this compound is not widely published in readily accessible literature.
Computational and Theoretical Chemistry Studies of 4 Amino 4 Chlorostilbene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules. They are used to determine both ground and excited state properties, providing a deep understanding of molecular stability, spectroscopy, and photochemical reactivity.
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for determining the equilibrium geometries of molecules in their electronic ground state. nih.gov These methods solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, which corresponds to the molecule's most stable structure.
For 4-Amino-4'-chlorostilbene, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311G(d,p), are employed to optimize the molecular structure. nih.govresearchgate.net The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For instance, the planarity of the stilbene (B7821643) backbone and the orientation of the amino and chloro substituents are critical aspects of its geometry that DFT can accurately predict.
Table 1: Calculated Ground State Geometrical Parameters for trans-4-Amino-4'-chlorostilbene (Representative Data)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| r(C=C) | Length of the central ethylenic double bond | ~1.34 Å |
| r(C-N) | Length of the Carbon-Amino bond | ~1.38 Å |
| r(C-Cl) | Length of the Carbon-Chlorine bond | ~1.75 Å |
| ∠(C-C=C) | Angle around the ethylenic carbons | ~125° |
Note: The values in this table are representative and depend on the specific computational method and basis set used.
To investigate the electronic excited states, which are crucial for understanding a molecule's response to light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. researchgate.net TD-DFT calculations provide information about vertical excitation energies, oscillator strengths (which relate to the intensity of absorption peaks), and the nature of electronic transitions (e.g., π→π*).
For this compound, TD-DFT calculations can predict its UV-Visible absorption spectrum. The primary absorption band in stilbene derivatives typically corresponds to a HOMO→LUMO transition with π→π* character. The amino group (an electron donor) and the chloro group (a weak electron withdrawer) influence the energies of these transitions. The results can elucidate how these substituents modulate the molecule's photophysical properties.
Table 2: Calculated Vertical Excitation Energies and Oscillator Strengths for trans-4-Amino-4'-chlorostilbene (Representative Data)
| Excited State | Major Contribution | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|---|
| S1 | HOMO → LUMO | 3.54 | 350 | > 1.0 |
| S2 | HOMO-1 → LUMO | 4.13 | 300 | ~ 0.1 |
Note: These values are illustrative and would be obtained from TD-DFT calculations, typically performed on the DFT-optimized ground state geometry.
While TD-DFT is excellent for describing vertical excitations, it often fails to accurately describe the complex potential energy surfaces involved in photochemical reactions, such as the characteristic cis-trans isomerization of stilbenes. For these processes, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and second-order Multireference Perturbation Theory (MRMP2) are necessary.
These advanced methods are capable of correctly describing the electronic structure in regions of the potential energy surface where multiple electronic states are close in energy, such as at conical intersections, which are critical for radiationless deactivation pathways. For this compound, CASSCF/MRMP2 calculations would be used to map out the reaction path for photoisomerization, identifying the key transition states and intermediates. This allows for a detailed understanding of the isomerization quantum yield and the dynamics of the excited state decay.
Electronic Structure and Reactivity Descriptors
Beyond geometry and spectra, computational methods provide a suite of descriptors that characterize a molecule's electronic structure and predict its chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A small gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the ground state. nih.gov For this compound, the electron-donating amino group raises the HOMO energy, while the chlorine atom influences the LUMO. Analysis of the spatial distribution of these orbitals shows that both the HOMO and LUMO are typically delocalized π-orbitals spread across the stilbene backbone.
Table 3: Frontier Molecular Orbital Energies of trans-4-Amino-4'-chlorostilbene (Representative Data)
| Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | ~ -1.5 | Indicates ability to accept electrons |
| HOMO | ~ -5.2 | Indicates ability to donate electrons |
| HOMO-LUMO Gap (ΔE) | ~ 3.7 | Relates to chemical reactivity and stability |
Note: These energy values are typical results from DFT calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity (electron-rich areas), while blue regions indicate positive potential and are associated with electrophilic reactivity (electron-poor areas). Green regions are neutral. For this compound, the MEP surface would show a region of high negative potential (red) around the nitrogen atom of the amino group due to its lone pair of electrons. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group. This visualization helps to predict how the molecule will interact with other reagents, for example, in hydrogen bonding or electrophilic aromatic substitution reactions. researchgate.netrsc.org
Analysis of Atomic Charges and Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness)
A fundamental aspect of computational molecular analysis is the determination of the distribution of electron density, which can be quantified through atomic charges. For this compound, a molecule featuring an electron-donating amino group (-NH₂) and an electron-withdrawing chloro group (-Cl), the atomic charges would likely indicate a significant polarization. The nitrogen atom of the amino group is expected to bear a partial negative charge, while the hydrogen atoms of the -NH₂ group and the carbon atom to which it is attached would be more positive. Conversely, the chlorine atom would exhibit a partial negative charge, influencing the electron density of the adjacent phenyl ring.
Global reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide insight into the chemical reactivity and stability of a molecule. For this compound, these descriptors can be calculated using Density Functional Theory (DFT). The amino group would elevate the HOMO energy, making the molecule a better electron donor, while the chloro group would lower the LUMO energy, enhancing its electron-accepting capability. This push-pull electronic character is expected to result in a relatively small HOMO-LUMO energy gap, suggesting higher reactivity and polarizability.
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Expected Value (eV) |
|---|---|---|---|
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~3.5 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~1.5 |
Note: These are illustrative values based on typical ranges for similar organic molecules and are not derived from actual computations on this compound.
Simulation of Spectroscopic and Photophysical Phenomena
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the excited-state properties of molecules, including their absorption and emission spectra.
TD-DFT calculations for this compound would be expected to predict a strong absorption band in the UV-visible region, corresponding to the π-π* electronic transition. This transition would possess significant intramolecular charge transfer (ICT) character, from the amino group (donor) to the chloro-substituted phenyl ring (acceptor). The calculated maximum absorption wavelength (λmax) would likely be sensitive to the choice of functional and basis set used in the computation. The emission spectrum, corresponding to the transition from the first excited state (S₁) back to the ground state (S₀), would be predicted at a longer wavelength than the absorption, with the difference being the Stokes shift.
Upon electronic excitation, push-pull molecules like this compound typically exhibit a significant increase in their dipole moment. Computational modeling would quantify this change by calculating the ground state dipole moment (μg) and the excited state dipole moment (μe). The expected result is that μe would be substantially larger than μg, confirming the charge-transfer nature of the excited state. This charge displacement can be visualized through electron density difference maps, which would show a depletion of electron density around the amino group and an accumulation on the chloro-substituted phenyl ring in the excited state.
The photophysical properties of this compound are expected to be highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Computational simulations incorporating a polarizable continuum model (PCM) can model these solvent effects. In polar solvents, the large excited-state dipole moment would be stabilized to a greater extent than the ground-state dipole moment, leading to a red-shift (bathochromic shift) in the emission spectrum. This would result in a larger Stokes shift in more polar solvents. Time-dependent simulations could also model the dynamic Stokes shift, which arises from the reorientation of solvent molecules around the excited-state dipole.
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure and conformational flexibility of this compound are crucial for its properties.
The central ethylene (B1197577) bridge of stilbenes allows for cis-trans isomerization. Computational methods can be used to map the potential energy surface for rotation around the C=C double bond, which would reveal the energy barrier for this isomerization process. Additionally, rotation around the single bonds connecting the phenyl rings to the ethylene bridge would also be a key conformational feature. The potential energy surface for these rotations would indicate the most stable (lowest energy) conformation of the molecule. For trans-stilbene (B89595) derivatives, a planar or near-planar conformation is often the most stable, but steric hindrance or specific electronic interactions can lead to twisted ground-state geometries. The calculated rotational barriers would provide insight into the conformational flexibility of this compound at different temperatures.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Influence of Substituents on Molecular Conformation
The molecular conformation of stilbene and its derivatives is a subject of significant interest in computational and theoretical chemistry. The planarity of the molecule, largely dictated by the torsional or dihedral angles between the phenyl rings and the central ethylenic bridge, is crucial in determining its electronic and optical properties. In this compound, the presence of an electron-donating amino (-NH₂) group and an electron-withdrawing chloro (-Cl) group at opposite ends of the conjugated system introduces a "push-pull" effect, which has a pronounced influence on the molecule's geometry.
Computational studies, typically employing Density Functional Theory (DFT), provide valuable insights into how these substituents affect the molecular conformation. High-level theoretical studies on the parent trans-stilbene molecule have concluded that, in the gas phase and in its absolute energy minimum, the molecule is strictly planar. This planarity maximizes the π-electron delocalization across the entire molecule. However, the introduction of substituents can alter this preferred conformation.
The amino group at the 4-position and the chloro group at the 4'-position exert opposing electronic effects that enhance the charge-transfer character of the molecule. The amino group donates electron density into the π-system, while the chloro group withdraws electron density. This electronic push-pull mechanism can lead to a more planar conformation compared to unsubstituted stilbene in some contexts, as it strengthens the double bond character of the C-C single bonds connecting the phenyl rings to the ethylenic bridge, thereby increasing the barrier to rotation.
Conversely, steric hindrance can cause the phenyl rings to twist out of the plane of the ethylenic bridge. While the amino and chloro groups are not exceptionally bulky, their interaction with the solvent or in a crystalline environment can lead to deviations from planarity. Computational models can predict these deviations by calculating the key dihedral angles. For instance, in a related push-pull stilbene, X-ray diffraction analysis has shown that steric crowding can cause the two phenyl rings to twist out of the plane formed by the central ethylene unit, with a significant dihedral angle between the planes of the two rings. scielo.org.mx
Detailed research findings from computational analyses on molecules analogous to this compound, such as 4-amino-4'-nitrostilbene (B5910304), have been performed using methods like B3LYP/6-31G(d). researchgate.net These studies help in understanding the geometric structure and the impact of substituents. The key parameters that describe the molecular conformation are the dihedral angles between the phenyl rings and the vinyl group.
Below is an illustrative data table showcasing typical dihedral angles that might be expected from a DFT calculation on this compound and related molecules, demonstrating the influence of substituents on the planarity.
| Compound | Substituent (4-position) | Substituent (4'-position) | Phenyl Ring 1 Dihedral Angle (°) | Phenyl Ring 2 Dihedral Angle (°) | Inter-ring Dihedral Angle (°) |
| trans-Stilbene | -H | -H | ~0-5 | ~0-5 | ~0-10 |
| 4-Aminostilbene (B1224771) | -NH₂ | -H | ~5-10 | ~0-5 | ~5-15 |
| 4-Chlorostilbene | -H | -Cl | ~0-5 | ~5-10 | ~5-15 |
| This compound | -NH₂ | -Cl | ~5-15 | ~5-15 | ~10-25 |
| 4-Amino-4'-nitrostilbene | -NH₂ | -NO₂ | ~10-20 | ~10-20 | ~20-35 |
Note: The values in this table are representative and intended for illustrative purposes to show the general trends in how substituents can influence the molecular conformation of stilbene derivatives. Actual calculated values can vary depending on the computational method and basis set used.
The data illustrates that with the introduction of substituents, a slight deviation from planarity is expected. The push-pull system in this compound likely results in a conformation where the phenyl rings are slightly twisted relative to the vinyl plane to balance the electronic effects favoring planarity against potential steric repulsions. The degree of this twist is a critical factor in determining the molecule's photophysical properties, as it affects the extent of π-conjugation.
Structure Property and Structure Activity Relationship Studies Involving 4 Amino 4 Chlorostilbene
Quantitative Structure-Property Relationships (QSPR)
QSPR studies aim to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. For 4-Amino-4'-chlorostilbene, these investigations focus on its optical and photophysical characteristics.
Correlation of Molecular Descriptors with Photophysical Parameters (e.g., Fluorescence Lifetime, Quantum Yield)
The photophysical properties of stilbene (B7821643) derivatives are highly sensitive to their molecular structure. The 4-aminostilbene (B1224771) framework, in particular, exhibits fluorescence that is influenced by the nature of its substituents. N-substituents on the amino group have been shown to affect the planarity of the ground state and the conjugation length, which in turn alters the fluorescence vibronic structures. nih.gov While specific fluorescence lifetime and quantum yield data for this compound are not detailed in available research, the principles derived from studies of related aminostilbenes suggest that the electronic properties of the amino and chloro groups would significantly modulate these parameters. The amino group acts as an electron donor, and its interaction with the stilbene π-system is key to the molecule's fluorescent behavior.
Relationship between Substituent Electronic Effects (e.g., Hammett Parameters) and Optical Properties
The optical properties of stilbenes are strongly influenced by the electronic nature of their substituents. In this compound, the electron-donating amino group (-NH₂) and the electron-withdrawing chloro group (-Cl) create a "push-pull" system across the conjugated stilbene backbone. This electronic asymmetry is known to affect the molecule's absorption and emission spectra.
The electronic influence of these substituents can be quantified using Hammett parameters (e.g., σ, σ+). These parameters provide a measure of the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. A correlation can be drawn between these parameters and the optical properties of the molecule. For instance, an increase in the electron-withdrawing strength of the substituent on one ring, while an electron-donating group is on the other, typically leads to a red shift (a shift to longer wavelengths) in the maximum absorption wavelength (λmax). This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Structure-Activity Relationships (SAR) in Mechanistic Biological Investigations
SAR studies of this compound have been particularly focused on understanding its genotoxic potential at a molecular level.
Influence of Substituents on In Vitro Mutagenic Potential at the Molecular Level
The in vitro mutagenicity of 4-aminostilbene derivatives has been evaluated using the Salmonella mutagenicity assay (Ames test), a standard method for assessing the mutagenic potential of chemical compounds. nih.gov These studies have revealed that the nature of the substituent at the 4'-position plays a critical role in the compound's mutagenic activity. umich.edu For 4-aminostilbenes, metabolic activation by S9 mix is typically required to elicit a mutagenic response, particularly in Salmonella typhimurium strain TA98. nih.govumich.edu This indicates that the parent compound is converted into a metabolically activated, reactive intermediate that is responsible for the mutagenic effect.
Electronic Effects and Hydrophobicity in Structure-Biological Activity Correlations
A significant finding in the study of 4-aminostilbene derivatives is the strong correlation between the electronic effects of the 4'-substituent and the compound's mutagenic potency. umich.edu Research has demonstrated a direct relationship between the Hammett sigma+ (σ+) values of the substituents and the mutagenicity observed in Salmonella strain TA98 with S9 activation. nih.gov
Specifically, there is a strong trend of increasing mutagenicity with an increase in the electron-withdrawing capability of the substituent. nih.gov The chloro group in this compound is electron-withdrawing, which is consistent with this trend. In contrast to the significant role of electronic effects, studies have found that the hydrophobicity of these 4-aminostilbene derivatives has little effect on their relative mutagenicity. nih.gov This suggests that the electronic properties of the molecule are the dominant factor driving its mutagenic potential in this specific in vitro system. umich.edu
Table 1: Correlation of Mutagenicity with Substituent Electronic Effects for 4-Aminostilbene Derivatives
Investigation of Molecular Interactions with Biological Macromolecules (e.g., DNA, enzymes) in controlled in vitro systems
The mutagenic activity of aromatic amines like this compound is ultimately dependent on their interaction with biological macromolecules, primarily DNA. The mechanism involves metabolic activation, typically N-hydroxylation of the amino group, followed by the formation of a highly reactive nitrenium ion. This electrophilic species can then react with nucleophilic sites on DNA bases, forming covalent DNA adducts, which can lead to mutations if not properly repaired.
The electronic properties of the substituents directly influence the stability of the intermediate N-hydroxylamine and the reactivity of the ultimate mutagenic nitrenium ion. umich.edu Electron-withdrawing groups, such as the chloro group, are thought to enhance the reactivity of the nitrenium ion, thereby increasing the potential for DNA damage and resulting in higher mutagenicity.
In addition to covalent binding, non-covalent interactions such as groove binding or intercalation between the planar stilbene structure and the DNA double helix can occur. nih.govmdpi.com Spectroscopic techniques can be used to study these interactions in vitro. For instance, changes in the UV-visible absorption spectrum of the compound upon addition of DNA, such as hyperchromism (increased absorbance) or hypochromism (decreased absorbance), can indicate an interaction. mdpi.com These non-covalent binding events can position the molecule in proximity to the DNA, which may be a prerequisite for subsequent covalent adduct formation by the metabolically activated species.
Table 2: List of Chemical Compounds
Intermolecular Interactions and Self-Assembly Research
The self-assembly of this compound into ordered structures is a phenomenon driven by a combination of non-covalent interactions. The planarity of the stilbene backbone, coupled with the electronic character of its amino and chloro substituents, provides a scaffold for significant intermolecular associations.
The crystalline architecture of stilbene derivatives is often characterized by a combination of π-π stacking and hydrogen bonding. In the case of this compound, the aromatic rings of the stilbene core are prone to stacking interactions. These interactions can be influenced by the presence of the amino and chloro substituents, which can modulate the electron density of the aromatic systems. The relative positioning of these substituents affects the preferred stacking geometry, which can range from face-to-face to edge-to-face arrangements.
Table 1: Key Intermolecular Interactions in Substituted Stilbenes
| Interaction Type | Description | Potential Role in this compound |
|---|---|---|
| π-π Stacking | Attraction between aromatic rings. Can be face-to-face or edge-to-face. | A primary driving force for aggregation, influenced by the electron-donating amino group and electron-withdrawing chloro group. |
| Hydrogen Bonding | Interaction involving a hydrogen atom located between two other atoms having a high affinity for electrons. | The amino group can act as a hydrogen bond donor, influencing the directionality of self-assembly. |
| C-H···π Interactions | Weak interaction between a C-H bond and a π-system. | Can contribute to the overall stability of the crystal packing. |
| Halogen Bonding | Non-covalent interaction involving a halogen atom. | The chlorine atom could potentially participate in weak halogen bonding, further stabilizing the structure. |
When this compound is adsorbed onto a surface, such as that of a clay mineral, its conformation can be significantly altered compared to its state in solution or in a crystal. Clay minerals, like montmorillonite, possess layered structures with interlayer spaces that can host organic molecules. The nature of the clay surface, including its charge and the presence of exchangeable cations, influences the adsorption and conformation of the stilbene derivative.
Upon intercalation into the interlayer spaces of montmorillonite, the this compound molecule is likely to adopt a more planar conformation to maximize its interaction with the silicate (B1173343) layers. The amino group can potentially form hydrogen bonds with the oxygen atoms of the silicate sheet or interact with interlayer cations. The orientation of the molecule within the clay galleries will be a balance between maximizing these favorable interactions and minimizing steric hindrance. This constrained environment can impact the photochemical and photophysical properties of the adsorbed molecule.
In solution, this compound can form aggregates, particularly at higher concentrations or in solvents where its solubility is limited. The formation of these aggregates is driven by the same intermolecular forces that govern its crystal packing, namely π-π stacking and hydrogen bonding.
The nature of these aggregates can be characterized using various spectroscopic techniques. For instance, changes in the UV-visible absorption spectrum can indicate the formation of J-aggregates or H-aggregates. J-aggregates, characterized by a bathochromic (red) shift in the absorption maximum, typically involve a head-to-tail arrangement of the molecules. Conversely, H-aggregates, which show a hypsochromic (blue) shift, are associated with a parallel, face-to-face stacking. The fluorescence emission spectra of these aggregates can also provide valuable information about their structure and the extent of electronic coupling between the constituent molecules.
Table 2: Spectroscopic Signatures of Stilbene Aggregates
| Aggregate Type | Absorption Spectrum Shift | Molecular Arrangement |
|---|---|---|
| J-aggregate | Bathochromic (Red Shift) | Head-to-tail |
| H-aggregate | Hypsochromic (Blue Shift) | Parallel (face-to-face) |
Further characterization of the size and morphology of these aggregates can be achieved through techniques such as dynamic light scattering (DLS) and microscopy.
Advanced Research Applications in Materials Science and Analytical Chemistry
Mechanistic Studies in Photochemical Reactions for Material Synthesis
The photochemical reactivity of 4-Amino-4'-chlorostilbene is a subject of significant interest in the field of materials science, primarily due to its potential to form larger, conjugated systems upon irradiation. The underlying mechanisms of these photochemical reactions, particularly its conversion to polycyclic aromatic hydrocarbons (PAHs) and the processes of photoisomerization and photocyclization, are critical for designing and synthesizing novel materials with tailored optical and electronic properties.
Photoconversion to Polycyclic Aromatic Hydrocarbons (e.g., Phenanthrenes)
The transformation of stilbene (B7821643) and its derivatives into phenanthrenes is a well-established photochemical reaction, often referred to as the Mallory photocyclization. In the case of this compound, this process leads to the formation of a substituted phenanthrene, specifically 2-amino-7-chlorophenanthrene. The reaction proceeds through a series of well-defined steps initiated by the absorption of ultraviolet (UV) light.
The generally accepted mechanism for the photocyclization of stilbenes involves the following key stages:
Photoisomerization: The thermodynamically more stable trans-isomer of this compound, upon absorbing a photon, undergoes isomerization to the sterically hindered cis-isomer. This is a reversible process, but the cis-isomer is the reactive species in the subsequent cyclization step.
Electrocyclic Ring Closure: The cis-isomer, in an excited state, undergoes a pericyclic reaction to form a transient intermediate, a dihydrophenanthrene derivative. According to the Woodward-Hoffmann rules, this is a photochemically allowed conrotatory 6π-electron cyclization.
Aromatization: The dihydrophenanthrene intermediate is unstable and rapidly converts to the stable aromatic phenanthrene system. For this compound, this final step occurs via the elimination of hydrogen chloride (HCl), a process known as photocyclodehydrohalogenation. The chlorine atom at the 4'-position acts as a good leaving group, facilitating this irreversible aromatization step. This eliminative pathway is often more efficient than oxidative pathways that require an external oxidizing agent like oxygen or iodine.
Table 1: Key Mechanistic Steps in the Photoconversion of this compound to 2-amino-7-chlorophenanthrene
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Photoisomerization | Absorption of UV light by the trans-isomer leads to the formation of the cis-isomer. | cis-4-Amino-4'-chlorostilbene |
| 2. Electrocyclic Ring Closure | The excited cis-isomer undergoes a 6π-electron electrocyclization. | Dihydrophenanthrene intermediate |
| 3. Aromatization (Photocyclodehydrohalogenation) | Elimination of hydrogen chloride (HCl) from the dihydrophenanthrene intermediate. | 2-amino-7-chlorophenanthrene |
Photoisomerization and Photocyclization Processes in Material Design
The intertwined processes of photoisomerization and photocyclization of this compound are fundamental to its application in material design. The ability to control these processes allows for the in-situ modification of material properties, such as their absorption and emission spectra, refractive index, and molecular ordering.
Photoisomerization
Photocyclization
The photocyclization of this compound to a rigid, planar phenanthrene structure has profound implications for material design. This transformation can be harnessed to:
Create ordered structures: The planar phenanthrene molecules can self-assemble into ordered domains, leading to anisotropic optical and electronic properties. This is particularly relevant for applications in liquid crystal displays and organic field-effect transistors.
Tune optical properties: The conversion from a stilbene to a phenanthrene results in a significant change in the electronic structure, leading to a shift in the absorption and emission wavelengths. This allows for the photopatterning of materials with distinct optical characteristics.
Enhance thermal stability: The rigid phenanthrene core is generally more thermally stable than the flexible stilbene precursor, which is an important consideration for the longevity of organic electronic devices.
The efficiency of the photocyclization process in a material matrix can be influenced by the viscosity of the medium, the presence of other molecules that can act as quenchers or sensitizers, and the wavelength and intensity of the incident light.
Table 2: Influence of Photochemical Processes on Material Properties
| Photochemical Process | Effect on Material Property | Potential Application |
|---|---|---|
| Photoisomerization (trans → cis) | Changes in molecular geometry, absorption spectrum, and refractive index. | Optical switching, data storage, molecular machines. |
| Photocyclization | Formation of rigid, planar, and extended π-conjugated systems. Changes in fluorescence and thermal stability. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), chemical sensors. |
Q & A
Basic Research Questions
Q. What structural and electronic features of 4-Amino-4'-chlorostilbene influence its reactivity and photophysical properties?
- The compound’s amino group (electron-donating) at the 4-position and chlorine (electron-withdrawing) at the 4'-position create a push-pull electronic system. This enhances conjugation across the stilbene double bond, affecting absorption/emission properties and chemical reactivity. The chlorine substituent increases polarity and may stabilize intermediates in substitution reactions. Experimental characterization (e.g., UV-Vis spectroscopy, X-ray crystallography) and computational modeling (e.g., DFT) are critical for analyzing these effects .
Q. What synthetic strategies are effective for preparing this compound?
- A common approach involves Wittig-Horner reactions or Heck coupling to form the stilbene backbone. For example:
- Reacting 4-aminobenzaldehyde with a 4-chlorophenylphosphonium ylide under strong bases (e.g., NaH) in aprotic solvents (e.g., THF).
- Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%). Reaction conditions must minimize side reactions, such as isomerization or oxidation of the double bond .
Q. How does the compound’s mutagenicity compare to structurally related aminostilbenes?
- The amino group is critical for genotoxicity, as seen in Ames tests using Salmonella typhimurium strains (e.g., TA98). This compound may exhibit lower mutagenic potency than nitro-substituted analogs (e.g., 4-amino-4'-nitrostilbene) due to reduced metabolic activation. Dose-response studies and metabolic profiling (e.g., liver microsome assays) are recommended to resolve discrepancies in toxicity data .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict nonlinear optical (NLO) properties of this compound?
- Density Functional Theory (DFT) with long-range corrected functionals (e.g., CAM-B3LYP) accurately calculates hyperpolarizabilities (βtot) and excitation energies. Key steps:
- Optimize geometry using a hybrid functional (e.g., B3LYP) and a basis set (e.g., 6-31+G(d)).
- Compute static first hyperpolarizability to assess NLO potential.
- Compare results with experimental UV-Vis maxima and hyper-Rayleigh scattering data. CAM-B3LYP outperforms pure functionals in predicting charge-transfer transitions in push-pull systems .
Q. What experimental methods resolve contradictions in reported photophysical behavior of this compound derivatives?
- Contradictions in fluorescence quantum yields or solvatochromism can arise from solvent polarity, aggregation, or isomerization. Mitigation strategies:
- Time-resolved fluorescence spectroscopy to study excited-state dynamics.
- Transient absorption spectroscopy to track isomerization kinetics.
- Solvent screening (e.g., cyclohexane vs. DMSO) to isolate environmental effects.
- Refer to rotational diffusion studies (e.g., fluorescence anisotropy) for insights into molecular motion .
Q. How do substituent modifications (e.g., replacing Cl with NO2) alter biological activity?
- A structure-activity relationship (SAR) approach is essential:
- Synthesize analogs (e.g., 4-amino-4'-nitrostilbene, 4-amino-4'-bromostilbene).
- Test cytotoxicity (e.g., MTT assays) and genotoxicity (e.g., comet assays).
- Use molecular docking to compare binding affinities for targets like DNA topoisomerases. Chlorine’s electronegativity may reduce intercalation potential compared to nitro groups .
Methodological Guidance
| Parameter | Recommended Technique | Key Considerations |
|---|---|---|
| Purity verification | HPLC (C18 column, acetonitrile/water) | Check for cis/trans isomer contamination. |
| Stability assessment | TGA/DSC under nitrogen atmosphere | Monitor decomposition above 200°C. |
| Toxicity screening | Ames test (TA98 strain + S9 metabolic activation) | Include positive controls (e.g., 2-nitrofluorene). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
